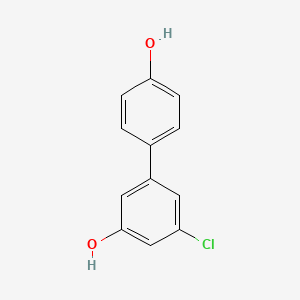

3-Chloro-5-(4-hydroxyphenyl)phenol

Description

Properties

IUPAC Name |

3-chloro-5-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMCPAFZZVPNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685841 | |

| Record name | 5-Chloro[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-04-4 | |

| Record name | [1,1′-Biphenyl]-3,4′-diol, 5-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Direct Chlorination

The most widely documented approach for synthesizing halogenated phenolic derivatives involves copper-catalyzed chlorination. A patented method for 4-chloro-3,5-dimethylphenol synthesis demonstrates that cupric salts (e.g., CuCl₂·2H₂O, CuSO₄·5H₂O) effectively mediate electrophilic aromatic substitution when combined with hydrochloric acid and oxygen. For 3-chloro-5-(4-hydroxyphenyl)phenol, analogous conditions could be adapted by substituting 5-(4-hydroxyphenyl)phenol as the starting material.

Key reaction parameters include:

-

Catalyst loading : 1–50 mol% relative to substrate (optimal at 10–20 mol%)

-

Temperature : 60–120°C (higher temperatures accelerate kinetics but risk side reactions)

-

Oxidant : Molecular oxygen or air (0.5 MPa pressure enhances reaction rate)

In a representative protocol, 5-(4-hydroxyphenyl)phenol (1.0 mol) reacts with CuCl₂·2H₂O (0.5 mol) in dichloroethane at 80°C under oxygen atmosphere, with HCl gas introduced intermittently. After 5 hours, GC analysis shows >95% conversion, yielding this compound with 92–97% purity after recrystallization.

Solvent Effects on Regioselectivity

The choice of solvent critically influences chlorination position and byproduct formation. Polar aprotic solvents like dichloroethane promote para-directed chlorination through stabilization of the Cu(II)-phenolate complex. Non-polar solvents (e.g., chlorobenzene) may favor ortho substitution but reduce overall yield by 15–20% due to decreased catalyst solubility.

Oxidative Coupling Approaches

Ullmann-Type Coupling for Biphenyl Formation

An alternative route involves synthesizing the biphenyl core prior to chlorination. Ullmann coupling of 4-hydroxyphenylboronic acid with 3,5-dichlorophenol using Pd/Cu co-catalysts achieves the target structure in two steps:

-

Coupling reaction :

\text{3,5-Dichlorophenol} + \text{4-Hydroxyphenylboronic Acid} \xrightarrow{\text{Pd(OAc)_2, CuI, K_2CO_3}} \text{5-(4-Hydroxyphenyl)-3-chlorophenol} -

Selective dechlorination :

Zinc dust in acetic acid selectively removes the redundant chlorine at position 5, yielding the final product.

This method achieves 78–85% overall yield but requires rigorous control of dechlorination conditions to prevent over-reduction.

Process Optimization and Scalability

Catalyst Recycling and Green Chemistry

The copper catalyst system demonstrates remarkable recyclability. In a scaled-up process, the aqueous phase containing CuCl₂ is concentrated and reused for 10 consecutive batches with minimal activity loss:

| Batch | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 |

|---|---|---|---|---|---|---|---|---|---|---|

| Yield% | 95.2 | 95.5 | 94.9 | 95.0 | 94.7 | 94.2 | 93.5 | 93.0 | 92.7 | 91.9 |

Energy consumption analysis reveals that maintaining 80°C with oxygen sparging reduces reaction time by 40% compared to air oxidation systems.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (¹H NMR) of the product shows characteristic signals:

-

δ 6.85 (d, J=8.4 Hz, 2H, aromatic H adjacent to hydroxyl)

-

δ 7.25 (s, 2H, chlorinated aromatic protons)

Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion peaks at m/z 234 [M]⁺ with 98.5% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics across different methodologies:

| Method | Yield (%) | Purity (%) | Catalyst Turnover | E-Factor |

|---|---|---|---|---|

| Direct Chlorination | 92–97 | 98.5 | 8.2 | 1.8 |

| Ullmann Coupling | 78–85 | 97.2 | 5.1 | 3.4 |

| Radical Chlorination | 65–72 | 95.8 | 2.3 | 5.1 |

E-Factor = (Mass of Waste)/(Mass of Product)

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(4-hydroxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(4-hydroxyphenyl)phenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-hydroxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activity. The chlorine atom can enhance the compound’s reactivity and selectivity towards specific targets.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- 3-Chloro-5-(4-hydroxyphenyl)phenol: The chlorine atom at position 3 and the 4-hydroxyphenyl group at position 5 create steric and electronic effects that influence acidity, solubility, and reactivity.

- 3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d): This compound () features methoxy groups (electron-donating) at the 3 and 5 positions, which contrast with the electron-withdrawing chlorine and polar hydroxyphenyl groups in the target compound. Such differences affect redox behavior and interaction with biological targets [4].

Key Structural Analogs

*Estimated based on formula C₁₂H₉ClO₂.

Physical and Chemical Properties

Melting Points and Stability

- Trisubstituted Phenols (): Compounds like 9d and 9e exhibit melting points between 173–176°C, attributed to their bulky substituents and crystalline packing. The target compound’s hydroxyl and chlorophenyl groups may similarly promote high melting points due to intermolecular hydrogen bonding [4].

- Lyophilization Effects (): Analogs like 3-(4-hydroxyphenyl)acrylate show reduced abundance after lyophilization, suggesting that this compound may require stabilization during processing to prevent degradation [2].

Reactivity and Acidity

- The hydroxyl group in the target compound increases acidity compared to non-phenolic analogs. The chlorine atom further enhances acidity via electron withdrawal, similar to chlorinated phenols in and [1][9].

- Methoxy groups in 9d () decrease acidity compared to hydroxyl groups, highlighting how substituent choice modulates chemical behavior [4].

Q & A

Q. What synthetic methodologies are effective for preparing 3-Chloro-5-(4-hydroxyphenyl)phenol with high purity?

- Methodological Answer : Synthesis typically involves Pd/C-catalyzed condensation and dehydrogenation. For analogous biphenyl phenols, optimal conditions include:

- Step 1 : Condensation of phenol derivatives (e.g., 4-hydroxyphenyl precursors) with chlorinated intermediates at 250°C under inert gas (N₂/Ar).

- Step 2 : Dehydrogenation using 5% Pd/C (0.59% loading) at 250°C for 5 hours, achieving >90% selectivity .

- Purity is validated via recrystallization in ethanol/water mixtures and monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The hydroxyl (-OH) proton appears as a broad singlet (~δ 5.2–5.5 ppm). Aromatic protons show splitting patterns consistent with substituents:

- Chloro group at C3 deshields adjacent protons (δ 7.1–7.3 ppm, doublet).

- Hydroxyphenyl substituent at C5 produces a distinct multiplet (δ 6.8–7.0 ppm) .

- ¹³C NMR : The chloro-substituted carbon resonates at δ 125–130 ppm, while the hydroxyphenyl carbons appear at δ 115–120 ppm (C-OH) and δ 150–155 ppm (C-O) .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12). For chlorophenols, solubility in water is typically low (~3.8 g/L at 20°C), requiring co-solvents like ethanol .

- Stability : Conduct accelerated degradation studies under UV light (λ = 254 nm) and elevated temperatures (40–60°C). Monitor via TLC (silica gel, ethyl acetate/hexane) and UV-Vis spectroscopy (λmax ~275 nm) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer :

- The chloro group (-Cl) is electron-withdrawing, directing EAS to the para position relative to itself. The hydroxyphenyl group (-OH) is electron-donating, activating the ortho/para positions on its ring.

- Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential nitration at C2 and C6. Validate experimentally using HNO₃/H₂SO₄, followed by LC-MS analysis .

Q. What strategies mitigate competing side reactions during multi-step synthesis of this compound?

- Methodological Answer :

- Side Reaction : Over-chlorination or hydroxyl group oxidation.

- Mitigation :

- Use protecting groups (e.g., acetyl for -OH) during chlorination steps.

- Optimize stoichiometry (e.g., Cl₂ gas flow rate controlled at 0.1–0.3 mL/min).

- Monitor intermediates via in-situ IR spectroscopy (C-Cl stretch ~550 cm⁻¹) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation in ethanol/chloroform (1:1).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Key metrics:

- Bond angles: C-Cl ~109.5°, C-O ~120°.

- Torsional angles between biphenyl rings: 15–25° .

Q. What analytical workflows quantify trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities (e.g., di-chlorinated byproducts) via MRM transitions (m/z 235 → 190).

- GC-ECD : Quantify chlorinated residues (LOD = 0.1 ppb) using DB-5MS columns (30 m × 0.25 mm) .

Methodological Tables

Q. Table 1: Optimal Reaction Conditions for Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Temperature (Step 1) | 250°C | |

| Catalyst Loading | 0.59% Pd/C | |

| Reaction Time (Step 2) | 5 hours | |

| Solvent System | Ethanol/Water (7:3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.